2-(Aminooxy)-N-benzylacetamide
Overview
Description
2-(Aminooxy)-N-benzylacetamide is a chemical compound characterized by the presence of an aminooxy group attached to a benzylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-N-benzylacetamide typically involves the reaction of benzylamine with an aminooxy reagent. One common method includes the use of aminooxyacetic acid derivatives, which react with benzylamine under mild conditions to form the desired product. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or p-phenylenediamine derivatives to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the aminooxy group.
Common Reagents and Conditions:
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Aniline or p-phenylenediamine as catalysts in aqueous media.
Major Products:
Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.
Reduced Aminooxy Compounds: Formed through reduction reactions.
Scientific Research Applications
2-(Aminooxy)-N-benzylacetamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and peptides.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-N-benzylacetamide involves the reactivity of the aminooxy group. This group can form stable oxime bonds with carbonyl compounds, making it useful in bioconjugation and labeling techniques. The molecular targets include aldehydes and ketones, which react with the aminooxy group to form stable oxime linkages .
Comparison with Similar Compounds
Aminooxyacetic acid: Shares the aminooxy functional group and is used in similar bioconjugation reactions.
Benzenepropanoic acid, alpha-(aminooxy)-, (S)-: Known for its applications in neurological research and as a metabotropic glutamate receptor agonist.
Uniqueness: 2-(Aminooxy)-N-benzylacetamide is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability and functional properties of the benzylacetamide moiety. This combination makes it particularly useful in applications requiring stable and specific bioconjugation .
Properties
IUPAC Name |
2-aminooxy-N-benzylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJGXQYBPFOES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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